Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate
Description
Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group and linked to an ethyl 4-oxobutanoate moiety. This structure combines heterocyclic and ester functionalities, which are common in bioactive molecules, particularly those targeting enzymes or microbial pathogens .
Properties
IUPAC Name |
ethyl 4-oxo-4-[(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)amino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-2-18-10(17)4-3-9(16)13-12-15-14-11(19-12)8-5-6-20-7-8/h5-7H,2-4H2,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIRYBQRZMWHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction forms an intermediate ester compound, which is then further reacted with other reagents to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as flow microreactor systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of ethyl 4-oxo compounds exhibit notable antimicrobial properties. The incorporation of the thiophene and oxadiazole moieties enhances their efficacy against various bacterial strains. For instance, studies have shown that compounds featuring these functional groups can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anticancer Potential
Ethyl 4-oxo derivatives have been investigated for their anticancer properties. Specific studies have reported that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For example, a related compound demonstrated significant cytotoxicity against prostate cancer cell lines .
Material Science Applications
Polymer Chemistry
The compound's unique structure allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that polymers containing thiophene derivatives exhibit improved conductivity and mechanical strength, making them suitable for electronic applications .
Agricultural Chemistry Applications
Pesticidal Properties
There is growing interest in the use of ethyl 4-oxo derivatives as agrochemicals. Preliminary studies suggest that these compounds may possess herbicidal or insecticidal properties. The oxadiazole ring is known for its biological activity, and when combined with thiophene groups, it could lead to the development of novel pesticides with enhanced efficacy against pests while minimizing environmental impact .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Study : A study published in Der Pharma Chemica evaluated the antimicrobial effects of various ethyl 4-oxo derivatives. The results indicated that compounds with thiophene substitutions showed enhanced activity against resistant bacterial strains, suggesting a viable pathway for antibiotic development .
- Anticancer Research : In a study featured in Molecules, researchers synthesized several ethyl 4-oxo derivatives and tested their effects on cancer cell lines. The findings revealed that certain modifications led to increased apoptosis rates, highlighting their potential as anticancer agents .
- Material Science Application : Research published in Crystal Structure explored the integration of ethyl 4-oxo compounds into polymer matrices. The study concluded that these compounds significantly improved the mechanical properties of the resulting materials, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate involves its interaction with specific molecular targets and pathways. The thiophene and oxadiazole rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate with analogous compounds in terms of structural features, physicochemical properties, and biological activity.
Structural Analogues
Key Observations :
- Heterocyclic Core : The 1,3,4-oxadiazole ring in the target compound distinguishes it from thiadiazole (sulfur-containing) or benzoimidazole derivatives. Oxadiazoles generally exhibit higher metabolic stability compared to thiadiazoles due to reduced susceptibility to enzymatic cleavage .
Physicochemical Properties
Key Observations :
- Lipophilicity : The target compound has moderate LogP (2.1), making it less lipophilic than LMM5 (LogP 3.8) but comparable to the benzoimidazole derivative. This suggests balanced membrane permeability and solubility.
- Solubility: The thiophene-containing compound has lower aqueous solubility than the thiadiazole derivative, likely due to reduced polarity from the non-polar thiophene ring .
Key Observations :
- Antifungal Activity : The target compound shares a putative mechanism (thioredoxin reductase inhibition) with LMM5/LMM11 but may exhibit enhanced specificity due to thiophene’s larger hydrophobic surface area .
- Structural-Activity Relationship (SAR) : Replacement of furan (LMM11) with thiophene could improve binding affinity to fungal enzymes, as sulfur’s polarizability may strengthen van der Waals interactions .
Biological Activity
Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.34 g/mol. The compound features a thiophene ring and an oxadiazole moiety, both known for their biological significance.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with oxadiazole derivatives, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the thiophene ring enhances the pharmacological profile of these compounds.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-oxadiazole scaffold have been shown to inhibit cancer cell proliferation effectively. A study by Kumar et al. (2022) demonstrated that certain oxadiazole derivatives exhibit IC50 values in the micromolar range against various cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A comprehensive review by Parikh et al. (2020) reported that oxadiazole derivatives possess notable antibacterial and antifungal activities. In vitro tests showed that some derivatives had minimum inhibitory concentrations (MICs) as low as 0.045 µg/mL against resistant strains of Mycobacterium tuberculosis .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazoles can inhibit specific enzymes involved in cancer metabolism.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Antioxidant Activity : The thiophene moiety contributes to antioxidant properties, which can protect cells from oxidative stress .
Case Studies
- Study on Antitubercular Activity : Villemagne et al. (2020) synthesized new oxadiazole compounds that showed promising results as EthR inhibitors in Mycobacterium tuberculosis. One compound demonstrated an EC value of 0.072 μM with excellent pharmacokinetic profiles .
- Anticancer Evaluation : A recent investigation focused on a series of oxadiazole derivatives where one compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 0.09 µM .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
